2-(Hydroxymethyl)-4-phenylpyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

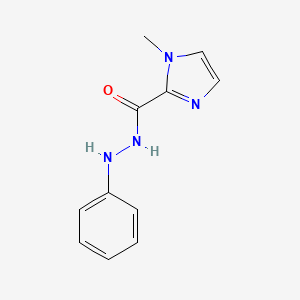

The compound “2-(Hydroxymethyl)-4-phenylpyrimidine” is likely a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . The hydroxymethyl group (-CH2OH) is a functional group consisting of a hydroxy group (-OH) attached to a methyl group (-CH2-) . The phenyl group (C6H5-) is a functional group consisting of a benzene ring minus one hydrogen atom .

Molecular Structure Analysis

The molecular structure of this compound would consist of a pyrimidine ring substituted at the 2-position with a hydroxymethyl group and at the 4-position with a phenyl group .Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the reaction conditions and the other reactants present .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the hydroxymethyl group might make it more polar and increase its solubility in water .Scientific Research Applications

Anticancer Activity

One significant application of phenylpyrimidine derivatives is in the field of anticancer research. The synthesis of cyclopalladated complexes containing 4-hydroxyacridine, a compound closely related to 2-(Hydroxymethyl)-4-phenylpyrimidine, demonstrated promising biological activity against cancer. These complexes, characterized by two almost coplanar metalated rings, exhibited efficiency exceeding that of cis-platinum, a commonly used chemotherapy drug (Pucci et al., 2006).

COX-2 Inhibition

Derivatives of phenylpyrimidine, such as 4-fluoroalkyl-6-(4-alkylsulfonyl)phenylpyrimidine, have been identified as selective COX-2 inhibitors. These compounds demonstrate potential therapeutic applications in reducing inflammation and pain (Becker, 2003).

CDC7 Inhibition

Inhibitors of CDC7, a critical kinase for DNA replication, have been developed using 4-(4-hydroxyphenyl)-6-phenylpyrimidin-2(1H)-ones, related to the subject compound. These inhibitors, developed through high-throughput screening and molecular modeling, offer potential applications in cancer therapy (Shafer et al., 2008).

Catalysis in Organic Synthesis

A cationic cyclopalladated ferrocenylpyrimidine compound has shown efficiency as a catalyst for the Suzuki reaction in water, a critical reaction in organic synthesis. This demonstrates the potential utility of phenylpyrimidine derivatives in facilitating environmentally friendly chemical synthesis (Li et al., 2013).

Antioxidant Activities

Phenylpyrimidine derivatives have been synthesized with demonstrated significant antioxidant activities. These activities were measured using the DPPH assay, indicating their potential utility in mitigating oxidative stress-related conditions (Dudhe et al., 2013).

Antimicrobial Evaluation

Novel derivatives of phenylpyrimidine have been evaluated for their antibacterial activity against various strains of bacteria, showing promising results in inhibiting bacterial growth. This points towards potential applications in developing new antimicrobial agents (Kumar et al., 2016).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

(4-phenylpyrimidin-2-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c14-8-11-12-7-6-10(13-11)9-4-2-1-3-5-9/h1-7,14H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDGFPJGTXRIKJW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC=C2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-(1,3-benzodioxol-5-yl)-3-cyano-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2399160.png)

![7-Methyl-3-phenyl-1,10-dihydropyrazolo[3,4-a]carbazole](/img/structure/B2399162.png)

![4-[3-Oxo-3-[3-(triazol-1-ylmethyl)azetidin-1-yl]propyl]benzonitrile](/img/structure/B2399163.png)

![N-(2-(6-((2-((5-ethyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2399166.png)

![[4-[(Z)-2-Cyano-3-(2,5-dimethylanilino)-3-oxoprop-1-enyl]phenyl] 4-bromobenzoate](/img/structure/B2399170.png)

![methyl 6-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2399171.png)

![N-[(1,2-dimethylindol-5-yl)methyl]-4-fluorobenzamide](/img/structure/B2399175.png)

![2-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylbenzenesulfonamide](/img/structure/B2399180.png)